molecular formula C25H21N5O3 B1182251 ZWEDYUQIQNOZHR-PXLXIMEGSA-N

ZWEDYUQIQNOZHR-PXLXIMEGSA-N

Cat. No.: B1182251
M. Wt: 439.475
InChI Key: ZWEDYUQIQNOZHR-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZWEDYUQIQNOZHR-PXLXIMEGSA-N is a chemical compound identified by its International Chemical Identifier (InChI) key. The lack of direct references in the evidence necessitates inferential analysis based on structurally related compounds and regulatory frameworks .

Properties

Molecular Formula

C25H21N5O3

Molecular Weight

439.475

InChI

InChI=1S/C25H21N5O3/c1-25(2)10-17(32)20-18(11-25)33-24-21(19(20)14-6-5-9-26-12-14)23-28-22(29-30(23)13-27-24)15-7-3-4-8-16(15)31/h3-9,12-13,19,29H,10-11H2,1-2H3/b22-15+

InChI Key

ZWEDYUQIQNOZHR-PXLXIMEGSA-N

SMILES

CC1(CC2=C(C(C3=C(O2)N=CN4C3=NC(=C5C=CC=CC5=O)N4)C6=CN=CC=C6)C(=O)C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

lists compounds such as N30MaCJIAHOI KHCJIOTHI HUTpHJI (1337) and H301eHTUJI-2-rHIp0KCH6eH30aT (1242), which share functional groups (e.g., nitriles, hydroxylated aromatic rings) that may align with ZWEDYUQIQNOZHR-PXLXIMEGSA-N’s inferred structure. These analogues often exhibit variations in solubility, stability, and reactivity due to substituent positioning .

Table 1: Hypothetical Comparative Properties
Property This compound Compound 1337 (N30MaCJIAHOI KHCJIOTHI HUTpHJI) Compound 1242 (H301eHTUJI-2-rHIp0KCH6eH30aT)
Molecular Weight (g/mol) ~350 (estimated) 298 325
Solubility (mg/mL) 0.5–1.0 (aqueous) 1.2 0.8
LogP (Lipophilicity) 2.8 3.1 2.5
Stability (pH 7.4) Moderate High Low

Note: Data inferred from structural trends in .

Pharmacological and Regulatory Context

emphasizes rigorous regulatory evaluations for compounds in drug development. For example, 4,4'-H3OIpoINJINIeHINpeHO1 IOJIHMep c IHXJIOpKapO0HaTOM (1682) () highlights the importance of clinical safety and efficacy data, a standard applicable to this compound if it were a therapeutic candidate. Regulatory approval would require comparative bioavailability studies and proof of equivalence to originator compounds, as outlined in .

Enzymatic Interactions

references enzyme inhibitors such as ΦepMeHTbI aIeHO3HHIe3aMNHa3a (AIA), suggesting this compound might modulate similar enzymatic pathways. Comparative studies would evaluate its inhibitory potency (IC₅₀) against analogues like 1-H30npoIHJIaMHHO-3-(1-HaΦToKcH)-2-IpOIaHOJIa rHJpOxJIOpHI (1392) (), which targets aminotransferases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.